(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride
Description
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a halogenated aromatic amine with the molecular formula C₇H₇BrF₂N·HCl (molecular weight: 258.49 Da) . Its IUPAC name specifies a bromine atom at the 4-position and fluorine atoms at the 2- and 5-positions on the phenyl ring, with a methanamine (-CH₂NH₂) backbone. Key identifiers include:
The compound is supplied as a solid with 95% purity and is primarily used in research settings . Unlike phenethylamine derivatives (e.g., 2C-B), it lacks methoxy groups and has a shorter amine chain, which may influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N.ClH/c8-5-2-6(9)4(3-11)1-7(5)10;/h1-2H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWCVBXTWZQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059988-69-9, 1256276-39-7 | |
| Record name | Benzenemethanamine, 4-bromo-2,5-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2059988-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-difluorobenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-bromo-2,5-difluorophenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of a benzene derivative followed by amination. One common method includes the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the desired position.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorinating reagent such as Selectfluor.
Amination: The resulting bromofluorobenzene is then reacted with an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions to introduce the amine group.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or nitrile compounds, while reduction can yield primary amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Nitro or nitrile compounds.
Reduction Products: Primary amines or other reduced derivatives.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its unique functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns on the Aromatic Ring
The position and type of halogen substituents significantly impact electronic properties, lipophilicity, and receptor interactions. Key analogs include:
Key Observations :
Backbone Structure: Methanamine vs. Phenethylamine
The target compound’s methanamine backbone (-CH₂NH₂) contrasts with phenethylamine derivatives (-CH₂CH₂NH₂), which are longer and more flexible. Examples include:
- 4-Bromo-2,5-dimethoxyphenethylamine HCl (2C-B): Longer chain enables deeper penetration into lipid membranes . Known as a hallucinogen with high 5-HT₂A receptor affinity .
- (4-Bromo-2,5-difluorophenyl)methanamine HCl :
- Shorter chain may reduce blood-brain barrier permeability, limiting psychoactive effects .
Biological Activity
(4-Bromo-2,5-difluorophenyl)methanamine hydrochloride is a chemical compound characterized by a unique molecular structure that includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with an amine functional group. This compound's hydrochloride form enhances its solubility and stability, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6BrF2N·HCl
- Molecular Weight : Approximately 228.49 g/mol
- IUPAC Name : this compound
- CAS Number : 1256276-39-7
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing promising potential in several therapeutic areas:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The structural features of this compound are conducive to interactions with biological macromolecules involved in cancer progression. For instance, compounds with similar structures have shown significant efficacy in inhibiting the growth of cancer cells in vitro and in vivo models .
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to range from 1 to 4 µg/mL against tested bacteria such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents is believed to enhance the compound's antibacterial potency.
Neuroactive Effects
Compounds with similar halogenated structures have been associated with neuroactive effects, potentially modulating neurotransmission pathways. This suggests that this compound may influence dopaminergic systems, which are crucial for neurological functions .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The presence of halogen atoms can influence the compound's binding affinity to receptors and enzymes. For instance, studies have indicated that it may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Bromine on phenyl ring | Antimicrobial properties |
| 2,5-Difluoroaniline | Two fluorines on phenyl ring | Potential anticancer activity |
| 3-Bromo-4-fluoroaniline | Bromine and fluorine on different positions | Neuroactive effects |
The unique combination of halogens and the amine functional group in this compound may confer distinct biological activities not present in other similar compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Anticancer Studies : A study evaluated the efficacy of synthesized derivatives against various cancer cell lines and found that certain modifications enhanced their cytotoxicity significantly compared to the parent compound .
- Antimicrobial Efficacy : Another research effort demonstrated that the compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
- Neuropharmacological Effects : Investigations into the neuropharmacological profile revealed that derivatives could modulate dopamine levels in vitro, indicating potential applications in treating neurological disorders .
Q & A
Q. What are the established synthetic routes for (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : Common synthetic approaches involve halogen-directed coupling or amination reactions. For example:
- Nucleophilic Substitution : Reacting 4-bromo-2,5-difluorobenzyl bromide with ammonia or a protected amine under anhydrous conditions. Optimize by controlling temperature (0–25°C) and using polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalytic Amination : Utilize palladium-catalyzed Buchwald-Hartwig amination with aryl halides and ammonia equivalents. Ligands like Xantphos and bases such as Cs₂CO₃ improve coupling efficiency .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) enhances purity. Monitor via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) and confirm by LCMS (expected [M+H]+ ~268) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze substituent effects on the aromatic ring. The bromo and difluoro groups split signals into distinct doublets (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- LCMS/HPLC : Use reverse-phase C18 columns (e.g., 0.1% TFA in H₂O/ACN) to confirm molecular ion peaks and purity (>95%). Retention times vary by method (e.g., ~1.6 minutes under SQD-FA05 conditions) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt. The amine group forms strong ionic interactions with Cl⁻, influencing stability .
Advanced Research Questions
Q. How do the electronic effects of bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The Br (σp ~0.26) and F (σp ~0.06) groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to bromine. This steric/electronic profile favors Suzuki-Miyaura couplings at the bromine site .
- Optimization : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via 19F NMR to detect competing fluorination side reactions .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s biological activity?
- Methodological Answer :
- Docking vs. Assays : If MD simulations predict 5-HT2A receptor binding but in vitro assays show low activity:
Validate computational models using crystal structures of homologous receptors (e.g., 5-HT2A PDB: 6WGT).
Perform radioligand displacement assays (e.g., [³H]LSD binding) with varying pH to assess protonation-state effects on affinity .
Use alanine scanning mutagenesis to identify critical receptor residues for interaction .
- Data Reconciliation : Apply multi-parametric optimization (MPO) to balance steric, electronic, and solubility factors impacting bioactivity .
Q. How can in vitro receptor binding assays be designed to assess interactions with serotonin receptors?
- Methodological Answer :
- Assay Design :
Membrane Preparation : Isolate HEK293 cells expressing human 5-HT2A receptors.
Competitive Binding : Incubate with [³H]Ketanserin (1 nM) and test compound (0.1–10 μM) in Tris-HCl buffer (pH 7.4, 37°C).
Data Analysis : Calculate Ki values using Cheng-Prusoff equation. Compare to reference agonists (e.g., DOI, Ki ~1 nM) .
- Counteract False Positives : Include allosteric modulators (e.g., SB-242084) to distinguish orthosteric vs. allosteric binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in observed vs. predicted solubility profiles?
- Methodological Answer :
- Experimental Validation :
Use shake-flask method (UV detection) in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2).
Compare to COMSO-RS predictions ; adjust for hydrochloride salt effects (e.g., logS ~-2.5 vs. predicted -3.1) .
- Mitigation : Co-solvents (e.g., DMSO ≤1%) or prodrug strategies (e.g., esterification) improve bioavailability .
Comparative Structural Analysis
Q. How does the substitution pattern (Br, F) differentiate this compound from analogs like (4-Bromo-2-chlorophenyl)methanamine hydrochloride?
- Methodological Answer :
- Halogen Effects : Fluorine (high electronegativity) increases metabolic stability vs. chlorine (larger size, prone to CYP450 oxidation).
- Biological Impact : Fluorinated analogs show longer plasma half-lives in rodent models (t1/2 ~4 h vs. 2 h for chloro analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
